Maltohexaose eicosaacetate
CAS No.:
Cat. No.: VC16527894
Molecular Formula: C76H102O51
Molecular Weight: 1831.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C76H102O51 |
|---|---|
| Molecular Weight | 1831.6 g/mol |
| IUPAC Name | [4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C76H102O51/c1-27(77)97-21-47-53(103-33(7)83)59(104-34(8)84)66(111-41(15)91)72(118-47)124-55-49(23-99-29(3)79)120-74(68(113-43(17)93)61(55)106-36(10)86)126-57-51(25-101-31(5)81)122-76(70(115-45(19)95)63(57)108-38(12)88)127-58-52(26-102-32(6)82)121-75(69(114-44(18)94)64(58)109-39(13)89)125-56-50(24-100-30(4)80)119-73(67(112-42(16)92)62(56)107-37(11)87)123-54-48(22-98-28(2)78)117-71(116-46(20)96)65(110-40(14)90)60(54)105-35(9)85/h47-76H,21-26H2,1-20H3 |
| Standard InChI Key | XSGOGJVBNJFJDH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Chemical Structure and Nomenclature
Molecular Composition
Maltohexaose eicosaacetate (C₇₆H₁₀₂O₅₁) is a fully acetylated derivative of maltohexaose, an oligosaccharide composed of six glucose monomers connected via α-1,4-glycosidic bonds. The acetylation replaces all hydroxyl groups (-OH) in the maltohexaose structure with acetyl groups (-OAc), resulting in a hydrophobic profile and enhanced solubility in nonpolar solvents. The molecular architecture comprises a linear chain of glucose units, each modified at positions 2, 3, 4, and 6 (terminal units) or 2, 3, and 6 (internal units) with acetyl groups.
Table 1: Key Chemical Identifiers of Maltohexaose Eicosaacetate
| Property | Value |
|---|---|
| Molecular Formula | C₇₆H₁₀₂O₅₁ |
| Molecular Weight | 1,831.6 g/mol |
| IUPAC Name | Acetyl 2,3,4,6-tetra-O-acetyl-hexopyranosyl-(1→4)-2,3,6-tri-O-acetyl-hexopyranosyl-(1→4)-2,3,6-tri-O-acetyl-hexopyranosyl-(1→4)-2,3,6-tri-O-acetyl-hexopyranosyl-(1→4)-2,3,6-tri-O-acetyl-hexopyranosyl-(1→4)-2,3,6-tri-O-acetyl-hexopyranoside |
| CAS Number | 132244-72-5 |
Stereochemical Considerations
The α-1,4-glycosidic linkages confer a helical conformation to the maltohexaose backbone, while acetylation introduces steric hindrance that stabilizes the molecule against enzymatic degradation. Nuclear magnetic resonance (NMR) studies reveal that the acetyl groups adopt equatorial orientations, minimizing torsional strain and optimizing hydrophobic interactions.
Synthesis and Production
Acetylation of Maltohexaose
Maltohexaose eicosaacetate is synthesized via exhaustive acetylation of maltohexaose, typically derived from starch hydrolysis. The process involves treating maltohexaose with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. Reaction conditions (e.g., temperature, stoichiometry) are carefully controlled to ensure complete substitution of hydroxyl groups without depolymerization .
Purification Techniques
Chromatographic methods, including size-exclusion and reverse-phase HPLC, are employed to isolate maltohexaose eicosaacetate from reaction byproducts. Biosynth reports yields exceeding 70% for industrial-scale production, with purity levels ≥95% as verified by mass spectrometry .
Table 2: Synthetic Parameters for Maltohexaose Eicosaacetate
| Parameter | Optimal Condition |
|---|---|
| Acetylation Reagent | Acetic anhydride (20 equivalents) |
| Catalyst | Pyridine |
| Reaction Temperature | 40–50°C |
| Reaction Time | 12–16 hours |
| Purification Method | Size-exclusion chromatography |
Physicochemical Properties
Solubility and CO2-Philicity
The compound’s twenty acetyl groups render it soluble in chloroform, dimethyl sulfoxide (DMSO), and supercritical carbon dioxide (scCO₂). Its partition coefficient (logP) of 4.2 indicates high lipophilicity, making it suitable for lipid-based drug formulations. Notably, its CO2-philic behavior enables applications in scCO₂-mediated extraction and processing, reducing reliance on organic solvents .
Thermal Stability
Differential scanning calorimetry (DSC) shows a glass transition temperature (Tg) of 78°C and decomposition onset at 210°C, attributable to the stability of acetylated glycosidic bonds. These properties facilitate its use in high-temperature industrial processes, such as melt extrusion for controlled-release matrices.
Applications in Pharmaceutical and Biotechnology
Pharmaceutical Excipients
Maltohexaose eicosaacetate serves as a multifunctional excipient in tablet coatings and lipid nanoparticles. Its hydrophobicity enhances drug stability by mitigating hydrolysis, while its plasticizing effect improves film flexibility in enteric coatings .
Controlled Release Systems
In scCO₂-based microemulsions, the compound acts as a surfactant, stabilizing drug-loaded droplets for pulmonary or transdermal delivery. For example, insulin encapsulated in maltohexaose eicosaacetate micelles demonstrated sustained release over 72 hours in vitro .
Green Chemistry Applications
As a CO2-philic surfactant, it enables the fabrication of porous materials via gas antisolvent (GAS) precipitation. A 2024 study reported a 40% reduction in solvent waste during the synthesis of polymeric microparticles using this approach .
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: ¹H and ¹³C NMR spectra confirm acetylation completeness, with characteristic signals at δ 2.0–2.3 ppm (acetyl methyl groups) and δ 4.5–5.5 ppm (anomeric protons).
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Mass Spectrometry: High-resolution ESI-MS reveals a [M+Na]⁺ ion at m/z 1,854.6, consistent with the theoretical molecular weight .
Future Research Directions
Biodegradability Studies
While the compound’s stability is advantageous for drug delivery, its environmental impact remains unstudied. Research into enzymatic deacetylation pathways could inform eco-friendly disposal strategies.
Glycopeptide Synthesis
Biosynth highlights its potential as a building block for glycosylated Fmoc amino acids, enabling combinatorial glycopeptide libraries for antibiotic discovery . Microwave-assisted glycosylation protocols may enhance synthetic efficiency.
Advanced Drug Delivery
Ongoing trials explore its use in mRNA vaccine formulations, where CO2-philicity could facilitate cold-chain-independent distribution. Preliminary data show improved lipid nanoparticle stability at 25°C.
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